molecular formula C16H18N2OS B4287164 N-isopropyl-N'-(2-phenoxyphenyl)thiourea

N-isopropyl-N'-(2-phenoxyphenyl)thiourea

Cat. No.: B4287164
M. Wt: 286.4 g/mol
InChI Key: HHZDDDZQLNDCJU-UHFFFAOYSA-N
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Description

N-Isopropyl-N'-(2-phenoxyphenyl)thiourea is a thiourea derivative characterized by its isopropyl and 2-phenoxyphenyl substituents. Thiourea derivatives are sulfur- and nitrogen-containing compounds with a broad spectrum of biological and chemical applications, including anticancer, antimicrobial, and enzyme-inhibitory activities . The compound’s structure enables interactions with molecular targets such as tyrosine kinase receptors (RTKs), particularly epidermal growth factor receptors (EGFRs), which are critical in cancer therapy . Its synthesis typically involves reacting isothiocyanates with amines, a method shared with structurally related derivatives like N-Isopropyl-N'-phenylthiourea .

Properties

IUPAC Name

1-(2-phenoxyphenyl)-3-propan-2-ylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2OS/c1-12(2)17-16(20)18-14-10-6-7-11-15(14)19-13-8-4-3-5-9-13/h3-12H,1-2H3,(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHZDDDZQLNDCJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=S)NC1=CC=CC=C1OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparative Analysis with Similar Thiourea Derivatives

Structural and Physicochemical Comparisons

Thiourea derivatives exhibit diverse properties based on substituent groups. Below is a comparative analysis of key analogs:

Compound Name Substituents Molecular Weight (g/mol) Key Features
N-Isopropyl-N'-(2-phenoxyphenyl)thiourea Isopropyl, 2-phenoxyphenyl ~284.4 (estimated) Hydrophobic phenoxyphenyl enhances membrane permeability; isopropyl improves steric bulk
N-Phenylthiourea Phenyl 152.2 Simple structure; tyrosinase inhibitory activity
1,3-Bis(2,6-dimethylphenyl)thiourea 2,6-Dimethylphenyl 312.5 Enhanced steric hindrance; pharmacological applications
N-(1,1’-Biphenylyl)-N’-(4-((5-chloro-1H-benzimidazol-2-yl)methoxy)phenyl)thiourea Biphenyl, benzimidazole ~493.9 (estimated) Dual aromatic systems; potential DNA interaction
N-Ethyl-N-(2-(2-methyl-4-oxo-3(4H)-quinazolinyl)ethyl)-N’-phenylthiourea Quinazolinone, ethyl ~394.5 (estimated) Quinazolinone moiety enhances antitumor activity
  • Steric Effects : The isopropyl group introduces steric bulk, which may reduce metabolic degradation compared to smaller substituents (e.g., methyl or ethyl) .
Anticancer Activity
  • EGFR Inhibition : The target compound’s thiourea core aligns with derivatives like N-benzoyl-N'-phenylthiourea, which inhibit EGFR by binding to ATP pockets in tyrosine kinase domains .
Antimicrobial and Antiparasitic Activity
  • Anti-Amoebic Activity: Amino acid-modified thioureas (e.g., M1 and M2 in ) show enhanced activity against Acanthamoeba (IC₅₀ ~20 µM) via transport protein interactions. The target compound’s hydrophobicity may similarly disrupt protozoan membranes .
  • Antileishmanial Activity: Aryl thioureas with halogen substituents (e.g., 3-iodophenyl in ) demonstrate moderate activity (IC₅₀ ~15 µM), suggesting the phenoxyphenyl group’s electron-rich structure could be optimized for parasitic targeting .

Unique Advantages of this compound

  • Structural Uniqueness: Combines isopropyl’s steric protection with phenoxyphenyl’s hydrophobicity, balancing bioavailability and target engagement .
  • Versatility: Potential applications span anticancer, antimicrobial, and catalytic fields due to adaptable substituent effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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